
(2-Bromo-4,5-dichlorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4,5-dichlorophenyl)methanol is an organic compound with the molecular formula C7H5BrCl2O It is a halogenated phenylmethanol derivative, characterized by the presence of bromine and chlorine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-dichlorophenyl)methanol typically involves the bromination and chlorination of phenylmethanol derivatives. One common method is the bromination of 4,5-dichlorophenylmethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-4,5-dichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding phenylmethanol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-4,5-dichlorobenzaldehyde or 2-bromo-4,5-dichlorobenzoic acid.
Reduction: Formation of 4,5-dichlorophenylmethanol or phenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromo-4,5-dichlorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing halogenated compounds with enhanced pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-4,5-dichlorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-4,6-dichlorophenyl)methanol: Similar structure but with different chlorine atom positions.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains an additional ethoxy group and different halogen positions.
Uniqueness
(2-Bromo-4,5-dichlorophenyl)methanol is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications where precise control over chemical properties is required.
Propriétés
Formule moléculaire |
C7H5BrCl2O |
|---|---|
Poids moléculaire |
255.92 g/mol |
Nom IUPAC |
(2-bromo-4,5-dichlorophenyl)methanol |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 |
Clé InChI |
MJONHYYHYTYJQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


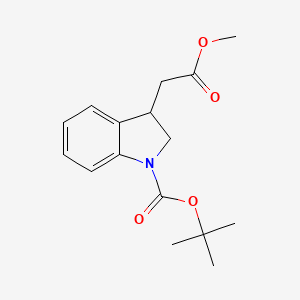

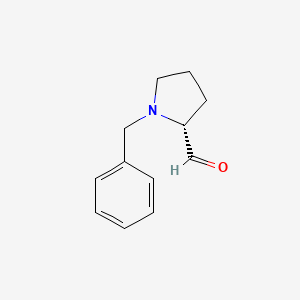


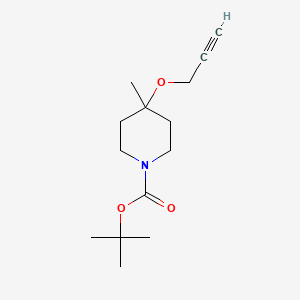
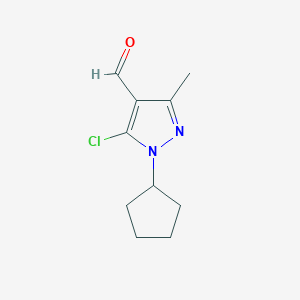
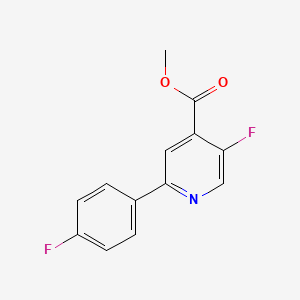
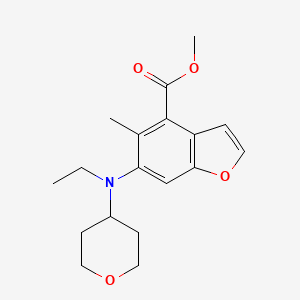
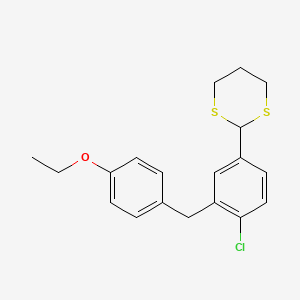

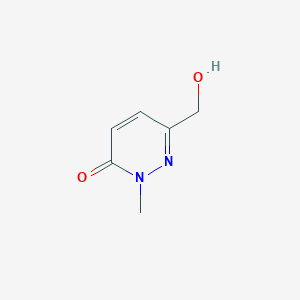
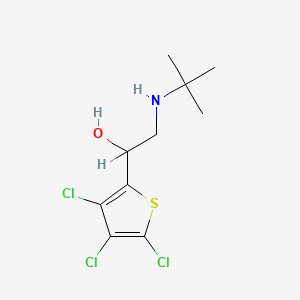
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)
